molecular formula C6H14SSi B12798515 3,3-Dimethyl-1,3-thiasilinane CAS No. 18163-14-9

3,3-Dimethyl-1,3-thiasilinane

Cat. No.: B12798515
CAS No.: 18163-14-9
M. Wt: 146.33 g/mol
InChI Key: QAZSQUNRJHKIOC-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1,3-thiasilinane is an organic compound with the molecular formula C6H14SSi It is a member of the thiazolidine family, which consists of five-membered heterocyclic compounds containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1,3-thiasilinane typically involves the reaction of thioamides with silicon-containing reagents under controlled conditions. One common method is the reaction of a thioamide with a silicon-based electrophile, such as chlorosilanes, in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1,3-thiasilinane undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfur or silicon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

3,3-Dimethyl-1,3-thiasilinane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1,3-thiasilinane involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The sulfur and silicon atoms in the compound play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine: A similar five-membered ring compound containing sulfur and nitrogen.

    Thiazole: Another heterocyclic compound with a sulfur and nitrogen atom but with a different ring structure.

    Thiadiazole: Contains sulfur and nitrogen atoms in a different arrangement.

Uniqueness

3,3-Dimethyl-1,3-thiasilinane is unique due to the presence of both sulfur and silicon atoms in its structure, which imparts distinct chemical properties and reactivity compared to other thiazolidine derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

18163-14-9

Molecular Formula

C6H14SSi

Molecular Weight

146.33 g/mol

IUPAC Name

3,3-dimethyl-1,3-thiasilinane

InChI

InChI=1S/C6H14SSi/c1-8(2)5-3-4-7-6-8/h3-6H2,1-2H3

InChI Key

QAZSQUNRJHKIOC-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CCCSC1)C

Origin of Product

United States

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